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molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No. B1302249
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524705B2

Procedure details

A solution of 1-methyl-piperidine-4-carboxylic acid ethyl ester (2.0 g, 11.7 mmol) in conc. hydrochloric acid (20 mL) was heated to 100° C. and maintained for 6 h. The mixture was then concentrated to dryness in vacuo to give a solid, which was washed with acetonitrile-diethyl ether (1:1) and dried in vacuo to afford 1-methyl-piperidine-4-carboxylic acid hydrochloride (1.0 g, 48%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1)=[O:5])C.[ClH:13]>>[ClH:13].[CH3:12][N:9]1[CH2:10][CH2:11][CH:6]([C:4]([OH:5])=[O:3])[CH2:7][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
WASH
Type
WASH
Details
was washed with acetonitrile-diethyl ether (1:1)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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